8-Methylbenz[a]anthracene-d14
Description
Properties
CAS No. |
1794940-15-0 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,6,7,9,10,11,12-undecadeuterio-8-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-12-19-16(11-18(13)15)10-9-14-6-2-3-8-17(14)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
IJGWKTGQVIDRLA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C12 |
Synonyms |
8-Monomethylbenz[a]anthracene-d14; NSC 409458-d14; 5-Methyl-1,2-benzanthracene-d14; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 8 Methylbenz a Anthracene D14
Chemical Synthesis Routes for Deuterium (B1214612) Incorporation
The introduction of deuterium into the 8-methylbenz[a]anthracene (B135035) framework can be achieved through several chemical synthesis routes. These methods can be broadly categorized into regioselective deuteration, multi-step synthesis with deuterated precursors, and hydrogen-deuterium exchange reactions.
Regioselective Deuteration Techniques
Regioselective deuteration aims to introduce deuterium atoms at specific positions within the molecule. While direct regioselective C-H activation and deuteration of the parent 8-methylbenz[a]anthracene is a potential strategy, a more controlled approach often involves the synthesis of a regioselectively functionalized precursor. For instance, a revised synthesis of 5-methylbenz[a]anthracene (B134991) has been reported, which involves bromination with N-bromosuccinimide (NBS). uark.edu This regioselective bromination, which can be directed to either the methyl group or the aromatic ring depending on the reaction conditions, offers a pathway for the specific introduction of deuterium. uark.edu The bromo-derivative can then undergo a dehalogenation reaction using a deuterium source, such as deuterium gas (D₂) with a suitable catalyst, to yield a specifically deuterated 8-methylbenz[a]anthracene molecule.
Multi-step Organic Synthesis with Deuterated Precursors
A robust method for the synthesis of 8-Methylbenz[a]anthracene-d14 involves a multi-step organic synthesis approach utilizing deuterated starting materials. While a specific multi-step synthesis for 8-Methylbenz[a]anthracene-d14 is not extensively detailed in the literature, a plausible route can be extrapolated from the known synthesis of the unlabeled compound. An improved synthesis of 5-methylbenz[a]anthracene has been reported starting from commercially available compounds. uark.edu By analogy, a synthetic route to 8-Methylbenz[a]anthracene-d14 could commence with a fully deuterated naphthalene (B1677914) or a related deuterated precursor. This deuterated building block would then be subjected to a series of reactions, such as Friedel-Crafts acylation and subsequent cyclization steps, with other non-deuterated or partially deuterated reagents to construct the final 8-methylbenz[a]anthracene-d14 skeleton. This method allows for the precise placement and high incorporation of deuterium in the final product. A general patent for preparing deuterated anthracene (B1667546) compounds describes reacting a halogenated benzene (B151609) having at least one deuterium with an enolate, which could be a potential synthetic strategy. google.com
Hydrogen-Deuterium Exchange Reactions for Aromatic Systems
Hydrogen-deuterium (H-D) exchange reactions are a common and effective method for introducing deuterium into aromatic systems. These reactions typically involve treating the non-deuterated 8-methylbenz[a]anthracene with a deuterium source, such as deuterated water (D₂O), deuterated acids (e.g., D₂SO₄), or deuterium gas, often in the presence of a catalyst and under elevated temperatures or microwave irradiation. For polycyclic aromatic hydrocarbons, H-D exchange can be facilitated by various catalysts, including precious metals like platinum and palladium, or acid catalysts. The efficiency and extent of deuteration depend on the reaction conditions, including temperature, pressure, reaction time, and the choice of catalyst and deuterium source. While this method can achieve high levels of deuteration, it may lack regioselectivity, leading to a mixture of isotopologues with deuterium atoms distributed across various positions on the aromatic rings and the methyl group.
| Deuteration Method | Description | Advantages | Disadvantages |
| Regioselective Deuteration | Introduction of deuterium at specific positions via functionalized precursors. | High regioselectivity, precise labeling. | Often requires multi-step synthesis, may have lower overall yield. |
| Multi-step Synthesis | Building the molecule from deuterated starting materials. | High isotopic purity, precise placement of deuterium. | Can be lengthy and complex, requires access to deuterated precursors. |
| H-D Exchange Reactions | Direct exchange of hydrogen for deuterium on the parent molecule. | Simple procedure, can achieve high deuteration levels. | Often lacks regioselectivity, can produce a mixture of isotopologues. |
Biosynthetic Approaches for Deuterium Labeling (if applicable to PAHs generally)
Biosynthetic routes for the production of PAHs are known to occur in certain microorganisms, plants, and during the slow geological conversion of organic matter. researchgate.net For instance, some bacteria and fungi can metabolize PAHs, and in some cases, synthesize them. researchgate.netnih.gov Isotopic labeling experiments using stable isotopes are a cornerstone of biosynthesis research to elucidate metabolic pathways. nih.gov In principle, if a microorganism capable of synthesizing 8-methylbenz[a]anthracene were identified, it could be cultured in a medium enriched with a deuterated carbon source or deuterated water to produce 8-Methylbenz[a]anthracene-d14. However, the application of biosynthetic methods for the specific production of deuterated PAHs like 8-Methylbenz[a]anthracene-d14 for use as analytical standards is not a commonly employed or well-documented strategy. The yields and isotopic purity from such methods would likely be difficult to control for the production of a highly enriched, specific isotopologue required for reference materials.
Characterization of Isotopic Purity and Positional Isomerism in Labeled 8-Methylbenz[a]anthracene-d14
The characterization of 8-Methylbenz[a]anthracene-d14 is critical to ensure its suitability as a reference material. The primary parameters to be determined are its isotopic purity and the position of the deuterium atoms.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic distribution and purity of deuterated compounds. nih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the number of deuterium atoms incorporated can be determined from the mass shift. High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ²H (deuterium) NMR spectroscopy are invaluable for determining the location of the deuterium atoms within the molecule. In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized 8-Methylbenz[a]anthracene-d14, confirming its identity, isotopic enrichment, and the specific sites of deuteration.
| Analytical Technique | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic distribution, number of deuterium atoms, molecular weight confirmation. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, confirmation of elemental composition. |
| ¹H NMR Spectroscopy | Identification of proton positions, confirmation of deuterium substitution. |
| ²H NMR Spectroscopy | Direct detection and localization of deuterium atoms. |
Considerations for Scale-Up and Reference Material Production
The production of 8-Methylbenz[a]anthracene-d14 as a certified reference material (CRM) involves several important considerations beyond the initial synthesis.
Scale-Up of Synthesis: The synthetic route chosen must be amenable to scale-up to produce sufficient quantities of the material. This often favors methods with high yields, readily available starting materials, and straightforward purification procedures. Hydrogen-deuterium exchange reactions, for example, can be more readily scaled up compared to complex multi-step syntheses.
Purification: High chemical purity is paramount for a reference material. The crude synthetic product must undergo rigorous purification, typically using chromatographic techniques such as column chromatography and recrystallization, to remove any unreacted starting materials, byproducts, or partially deuterated species.
Certification and Documentation: The production of a CRM requires a comprehensive certification process. This involves thorough characterization of the material's identity, purity (both chemical and isotopic), and stability. nih.gov The certified value, typically the concentration of a solution or the mass fraction of the neat material, is assigned with a corresponding uncertainty. This entire process must be meticulously documented to ensure traceability and meet the requirements of regulatory bodies and quality assurance systems. Several organizations specialize in the production and certification of deuterated PAH standards for environmental and food analysis. lgcstandards.comcpachem.comlgcstandards.comisotope.com
Advanced Analytical Applications of 8 Methylbenz a Anthracene D14 As a Stable Isotope Internal Standard
Principles and Optimization of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements of organic compounds. oup.com The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—such as 8-Methylbenz[a]anthracene-d14—to a sample prior to any extraction or cleanup steps. nih.gov This labeled compound, referred to as an internal standard, behaves chemically and physically almost identically to its native (non-labeled) counterpart throughout the entire analytical procedure. oup.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantitative analysis of PAHs. thermofisher.comdiva-portal.orgsciex.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing PAHs due to its high selectivity, sensitivity, and resolving power. labrulez.comdiva-portal.org In a typical GC-MS analysis, the sample extract containing both the native PAH and the deuterated internal standard is injected into the gas chromatograph. thermofisher.com The compounds are separated based on their boiling points and interaction with the GC column before entering the mass spectrometer. hpst.cz The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it is set to detect specific mass-to-charge (m/z) ions corresponding to the native analyte and the internal standard. diva-portal.orgisotope.com For instance, the instrument would monitor the molecular ion of native 8-Methylbenz[a]anthracene (B135035) and the distinct, heavier molecular ion of 8-Methylbenz[a]anthracene-d14. The ratio of their signal intensities is used for quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing a broader range of compounds, including less volatile or more polar PAH derivatives and metabolites that may not be suitable for GC analysis. sciex.comnih.gov The principle of isotope dilution remains the same. After separation by the LC column, the analytes enter the mass spectrometer. In tandem MS (MS/MS), a specific parent ion for both the native and the labeled compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. thermofisher.com This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity by reducing background noise and matrix interferences. mdpi.com
| Technique | Principle | Advantages for PAH Analysis | Role of 8-Methylbenz[a]anthracene-d14 |
|---|---|---|---|
| GC-MS | Separates volatile and semi-volatile compounds based on boiling point and polarity, followed by mass-based detection. diva-portal.orghpst.cz | Excellent chromatographic resolution for isomeric PAHs, high sensitivity, and well-established methods (e.g., EPA Method 8270). epa.govthermofisher.com | Co-elutes with native 8-Methylbenz[a]anthracene, allowing for quantification based on the ratio of their distinct molecular ions and correcting for analyte loss during sample workup and injection. nih.gov |
| LC-MS/MS | Separates compounds based on their partitioning between a mobile and stationary phase, followed by highly selective tandem mass spectrometry detection. sciex.com | Suitable for less volatile and more polar PAH metabolites, high selectivity from MRM reduces matrix effects. sciex.comnih.gov | Serves as an ideal internal standard for quantifying native 8-Methylbenz[a]anthracene and its metabolites, ensuring accuracy even in complex biological or environmental matrices. nih.gov |
For the analysis of PAHs at very low concentrations (trace levels), high-resolution mass spectrometry (HRMS) offers significant advantages over standard quadrupole mass spectrometers. nih.govisotope.com Techniques like time-of-flight (TOF) or Orbitrap MS provide high mass accuracy, allowing the instrument to measure the mass of an ion with very high precision. nih.govbac-lac.gc.ca
This capability is crucial for distinguishing the target analyte from other co-eluting compounds in the sample matrix that may have the same nominal mass but a different exact mass. isotope.com By using a narrow mass extraction window, HRMS can effectively filter out interferences, leading to lower detection limits and more reliable quantification. nih.gov When combined with isotope dilution using 8-Methylbenz[a]anthracene-d14, GC-HRMS or LC-HRMS becomes an exceptionally powerful tool for trace analysis, enabling detection at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels in samples like water or tissue. isotope.com
Applications in Environmental Monitoring and Analysis
Deuterated PAHs are extensively used as internal standards for the environmental analysis of native PAHs in a wide variety of sample types. nih.gov 8-Methylbenz[a]anthracene-d14 is particularly suited for quantifying its native counterpart, an important alkylated PAH, in environmental samples where complex mixtures of contaminants are common. diva-portal.orgdiva-portal.org
Environmental samples such as soil, sediment, water, and ambient air are inherently complex, containing numerous organic and inorganic compounds that can interfere with PAH analysis. thermofisher.com The use of 8-Methylbenz[a]anthracene-d14 as an internal standard is critical for obtaining accurate quantitative data in these matrices.
The standard is added to the sample at the very beginning of the analytical process (e.g., before Soxhlet or pressurized liquid extraction for soils). nih.govoup.com As the sample is processed, any loss of the target analyte, 8-Methylbenz[a]anthracene, will be mirrored by a proportional loss of the deuterated standard. This allows the final measurement to accurately reflect the initial concentration in the sample, regardless of extraction efficiency. This approach has been successfully applied to quantify PAHs in urban dust, soil, and water samples. nih.govoup.compjoes.com The ability to differentiate between PAHs from different sources, such as petrogenic (oil-related) versus pyrogenic (combustion-related), often relies on examining the ratios of alkylated PAHs to their parent compounds. diva-portal.orgdiva-portal.org Accurate quantification using standards like 8-Methylbenz[a]anthracene-d14 is essential for this type of source apportionment. diva-portal.org
Beyond its role in quantification, 8-Methylbenz[a]anthracene-d14 is also used to validate the performance of the entire analytical method. oup.comunodc.org By calculating the recovery of the deuterated standard, analysts can assess the efficiency and robustness of the sample preparation and extraction steps. labrulez.comhelcom.fi
Recovery is determined by comparing the amount of the standard measured in the final extract to the known amount initially added to the sample. Acceptable recovery rates, typically within a range of 70-130%, indicate that the method is performing reliably. mdpi.com Low or highly variable recoveries can signal problems with the extraction procedure, matrix effects, or analyte degradation. unodc.org Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), often mandate the use of internal standards and specify acceptable recovery limits to ensure data quality. epa.gov
| Application Area | Specific Use | Key Benefit |
|---|---|---|
| Quantification in Complex Matrices (Soil, Water, Air) | Used as an internal standard in IDMS to measure native 8-Methylbenz[a]anthracene and other PAHs. nih.govoup.com | Corrects for analyte loss during extraction and cleanup, providing high accuracy in matrices with significant interference. thermofisher.com |
| Source Apportionment Studies | Enables accurate determination of the ratio between alkylated PAHs (e.g., 8-Methylbenz[a]anthracene) and parent PAHs. diva-portal.orgdiva-portal.org | Helps distinguish between pyrogenic (combustion) and petrogenic (petroleum) sources of PAH contamination. diva-portal.org |
| Method Validation and Quality Control | The recovery of the standard is calculated to assess the performance and efficiency of the analytical method. labrulez.comhelcom.fi | Provides a quantitative measure of method robustness and helps ensure that analytical data meets quality assurance criteria. unodc.org |
Applications in Biological Matrices for Non-Human Research
In toxicological and metabolic research, understanding the fate of PAHs in biological systems is crucial. This often involves measuring the parent compound and its metabolites in non-human biological matrices like animal tissues, cell cultures, or plasma. nih.govnih.gov Isotope dilution MS using standards such as 8-Methylbenz[a]anthracene-d14 is the preferred method for such studies due to its high sensitivity and accuracy. nih.gov
For example, in studies examining the metabolism of 8-Methylbenz[a]anthracene, the deuterated standard would be added to cell lysates or homogenized tissues before extraction. nih.gov This allows for the precise quantification of the parent compound as it is processed by metabolic enzymes. nih.gov Furthermore, LC-MS/MS methods can be developed to simultaneously quantify PAH metabolites, such as dihydrodiols and phenols. nih.govnih.gov While a specific deuterated standard for each metabolite is ideal, the parent deuterated compound can still serve as a valuable internal standard to correct for extraction variability, leading to more reliable data on metabolic pathways and rates of detoxification or activation in non-human research models. nih.gov This type of research is fundamental to understanding the mechanisms of PAH-induced carcinogenesis. nih.gov
Accurate Quantification of Metabolites and Parent Compounds
The use of 8-Methylbenz[a]anthracene-d14 as a stable isotope-labeled internal standard is central to the accurate quantification of its parent compound, 8-methylbenz[a]anthracene, and related polycyclic aromatic hydrocarbons (PAHs) in complex matrices. The principle behind this application is isotope dilution mass spectrometry (IDMS), a robust analytical technique that provides high precision and accuracy. nih.gov In this method, a known quantity of the deuterated standard, 8-Methylbenz[a]anthracene-d14, is added to a sample at the very beginning of the analytical procedure. isotope.com
Because the deuterated standard is chemically and physically almost identical to the native analyte (the "parent compound"), it experiences the same losses during all subsequent steps, including extraction, cleanup, and derivatization. nih.govhelcom.fi When the sample is finally analyzed, typically by gas chromatography-mass spectrometry (GC-MS), the instrument measures the ratio of the native analyte to the deuterated internal standard. europa.eu Since the amount of the standard added is known, any losses during sample workup are inherently corrected for, allowing for a highly accurate calculation of the original concentration of the native compound in the sample. helcom.fi This approach effectively nullifies the impact of matrix effects and variations in procedural efficiency. oup.com
This methodology extends to the quantification of PAH metabolites, which are often present at very low concentrations in biological matrices like urine and plasma. nih.govgcms.cz For instance, in biomonitoring studies, deuterated analogues are used as internal standards for determining hydroxylated PAH metabolites. nih.gov After enzymatic hydrolysis of conjugates, extraction, and derivatization, GC-MS analysis with the corresponding deuterated standard allows for quantification with limits in the sub-microgram per liter range and accuracy typically within 20% of the theoretical value. nih.gov The use of 8-Methylbenz[a]anthracene-d14 would be critical for accurately measuring the corresponding methyl-PAH metabolites, which are important for understanding exposure and toxicity. diva-portal.org
Table 1: Performance Parameters for PAH Metabolite Quantification using Deuterated Internal Standards
This table represents typical performance data from methods using deuterated PAH analogues for metabolite analysis, as described in the literature.
| Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 1.4 µg/L | Enables detection of trace-level metabolites in biological samples. | nih.gov |
| Linearity (r²) | > 0.98 | Ensures a proportional response across a range of concentrations. | researchgate.net |
| Precision (Coefficient of Variation) | < 20% | Indicates high reproducibility of the measurement. | nih.gov |
| Accuracy (% of Theoretical Value) | Within 20% | Demonstrates the closeness of the measured value to the true value. | nih.gov |
Validation of Extraction and Cleanup Procedures
Stable isotope standards like 8-Methylbenz[a]anthracene-d14 are indispensable for the validation of sample preparation methods, which include various extraction and cleanup techniques. researchgate.netresearchgate.net The primary goal of these procedures is to isolate PAHs from the sample matrix (e.g., soil, sediment, edible oils, or biological tissues) while removing interfering substances. nih.govcgsjournals.com The recovery of the deuterated internal standard serves as a direct measure of the efficiency of these procedures. isotope.comresearchgate.net
Different extraction methods, such as Soxhlet, accelerated solvent extraction (ASE), sonication, and pressurized liquid extraction (PLE), can be compared for their effectiveness in isolating PAHs. oup.comnih.gov By spiking a sample with 8-Methylbenz[a]anthracene-d14 before extraction, analysts can determine the percentage of the standard that is recovered, thereby quantifying the method's efficiency. For example, studies comparing these techniques for soil analysis have found that while all can provide accurate concentration data, their reproducibility for isotopic measurements can vary. nih.gov In one study, recoveries higher than 80% were achieved for multiple PAHs using a combination of liquid-liquid extraction and solid-phase extraction (SPE) cleanup. researchgate.net
Cleanup steps are often necessary to remove co-extracted materials that could interfere with GC-MS analysis. researchgate.net Common cleanup procedures involve column chromatography with adsorbents like silica (B1680970) gel or alumina. nih.govcgsjournals.com The recovery of 8-Methylbenz[a]anthracene-d14 through these cleanup columns confirms that the target analytes are not lost during this critical purification stage. Validation data often demonstrates that while some analyte loss is inevitable, the IDMS approach corrects for these losses, ensuring the final reported concentration is accurate. oup.comresearchgate.net
Table 2: Comparison of Extraction Methods for PAHs from Soil and Sediment
This table synthesizes findings on the performance of various extraction techniques for PAHs, where deuterated standards are used to assess efficiency and reproducibility.
| Extraction Method | Typical Recovery Efficiency | Key Advantages | Considerations | Reference |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | High and reproducible | Automated, fast, reduced solvent use. | Gives consistent and reproducible stable isotope data after cleanup. | nih.govresearchgate.net |
| Soxhlet Extraction | High, considered a benchmark | Exhaustive extraction, well-established. | Time-consuming, requires large solvent volumes. | oup.comnih.gov |
| Sonication | Variable | Rapid and simple. | May have lower reproducibility for isotopic analysis compared to ASE. | nih.gov |
| Pressurized Liquid Extraction (PLE) | High | Similar to ASE, uses elevated temperature and pressure. | Can cause small biases for low-level samples but is negligible for higher concentrations. | nih.gov |
Mechanistic Investigations Utilizing 8 Methylbenz a Anthracene D14
Elucidation of Biotransformation Pathways in Model Organisms and Cell Systems (Non-Human)
The metabolism of 8-Methylbenz[a]anthracene (B135035) is a critical area of study due to the potential for the formation of carcinogenic metabolites. The use of 8-Methylbenz[a]anthracene-d14 has been instrumental in detailing these biotransformation pathways in various non-human biological systems.
Identification and Structural Elucidation of Metabolites through Deuterium (B1214612) Tracking
The use of deuterium-labeled compounds like 8-Methylbenz[a]anthracene-d14 is a cornerstone of modern metabolic research. yale.edu This isotopic labeling allows for the unambiguous identification of metabolites from a complex biological matrix using mass spectrometry. The known mass shift imparted by the deuterium atoms enables researchers to distinguish compound-derived metabolites from endogenous molecules.
In studies involving rat liver microsomes, a common model for mammalian metabolism, the metabolism of methylbenz[a]anthracenes has been extensively investigated. nih.govnih.gov For instance, the metabolism of the related 7-methylbenz[a]anthracene (B135024) by rat liver microsomes leads to the formation of five distinct dihydrodiols as major metabolites. nih.gov Similarly, enzymatic formation of an 8,9-diol from 8-methylbenz[a]anthracene has been observed in rat liver microsomes. nih.gov The use of the d14-labeled analog in such experiments would facilitate the precise tracking and quantification of these and other metabolites, such as hydroxymethyl derivatives and their subsequent metabolic products. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to separate and identify these deuterated metabolites. nih.govnih.gov
Table 1: Key Metabolites of Methylbenz[a]anthracenes Identified in Non-Human Systems This table is interactive. Click on the headers to sort.
| Parent Compound | Metabolite | Biological System | Analytical Method |
|---|---|---|---|
| 7-Methylbenz[a]anthracene | 1R,2R-dihydrodiol | Rat liver microsomes | HPLC, CD spectra |
| 7-Methylbenz[a]anthracene | 3R,4R-dihydrodiol | Rat liver microsomes | HPLC, CD spectra |
| 7-Methylbenz[a]anthracene | 10R,11R-dihydrodiol | Rat liver microsomes | HPLC, CD spectra |
| 8-Methylbenz[a]anthracene | 8,9-diol | Rat liver microsomes | GC-MS, UV, Fluorescence |
| 7-Methylbenz[a]anthracene | 3,4-diol | Mouse M2 fibroblasts, V79 Chinese hamster cells | Not specified |
Stereochemical Aspects of Enzymatic Transformations and Dihydrodiol Formation
The carcinogenicity of PAHs is often linked to the specific stereochemistry of their metabolites, particularly dihydrodiol epoxides. The enzymes involved in metabolism, such as cytochrome P450s and epoxide hydrolases, often exhibit a high degree of stereoselectivity.
Research on the metabolism of 11-methylbenz[a]anthracene (B135086) by rat liver microsomes has shown that the major trans-dihydrodiol enantiomers formed possess R,R absolute configurations. nih.gov This was determined by comparing the circular dichroism (CD) spectra of the metabolites to those of benz[a]anthracene trans-dihydrodiol enantiomers with known absolute stereochemistry. nih.gov Similar studies on 7-methylbenz[a]anthracene have also revealed the stereoselective formation of dihydrodiols, with the 3R,4R-dihydrodiol being a key active metabolite. nih.govnih.gov The use of 8-Methylbenz[a]anthracene-d14 allows for more precise studies into the stereochemical course of these enzymatic reactions, as the deuterium label does not alter the fundamental stereochemical pathways but aids in the identification of the products.
Kinetic Isotope Effects (KIE) in Biological Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-determining steps of enzymatic reactions. libretexts.org It is defined as the ratio of the reaction rate of a non-deuterated substrate to that of its deuterated counterpart (kH/kD). libretexts.org A significant KIE (typically >1) indicates that the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is involved in the rate-limiting step of the reaction. libretexts.orgprinceton.edu
Studies of Chemical Reaction Mechanisms and Environmental Transformations
Beyond biological systems, 8-Methylbenz[a]anthracene-d14 is valuable for studying the mechanisms of chemical reactions and the transformation of PAHs in the environment.
Pathways of Photochemical Degradation in Aqueous and Atmospheric Phases
Polycyclic aromatic hydrocarbons are subject to photochemical degradation in the environment, a process that can lead to their removal but also to the formation of potentially more toxic derivatives. nih.gov Studies on the photochemical degradation of PAHs in oil films have shown that structurally similar isomers can have very different disappearance rates, suggesting that direct photoreaction is a key factor. nih.gov
The use of 8-Methylbenz[a]anthracene-d14 in such studies would allow for precise tracking of its degradation and the identification of photoproducts in complex environmental matrices. The quantum yields of phototransformation for PAHs are significantly lower in hydrophobic media like oil films compared to aqueous systems. nih.gov Investigating the photochemical fate of 8-Methylbenz[a]anthracene-d14 could provide valuable data on the environmental persistence and transformation of this class of compounds.
Abiotic Degradation Mechanisms in Simulated Environmental Systems
The environmental fate of polycyclic aromatic hydrocarbons (PAHs), including 8-methylbenz[a]anthracene, is of significant interest due to their persistence and potential toxicity. Abiotic degradation processes, particularly photodegradation, play a crucial role in their transformation in the environment. While specific studies on the abiotic degradation of 8-Methylbenz[a]anthracene-d14 are not extensively documented, research on the non-deuterated parent compound provides valuable insights into the expected mechanisms.
UVA light-induced degradation is a key abiotic pathway for methylbenz[a]anthracenes (MBAs). Studies have shown that upon exposure to UVA light, MBAs can undergo photooxidation. For instance, the photodegradation of some MBAs can lead to the formation of more stable and, in some cases, more potent DNA-cleaving agents, such as 7,12-quinones. nih.gov The efficiency of this photodegradation and the nature of the resulting products are influenced by the position of the methyl group on the benz[a]anthracene skeleton. nih.gov
Research on a series of monomethyl substituted benz[a]anthracenes has categorized them based on their UVA light-induced DNA single-strand cleavage efficiency, which is related to their excited-state properties. nih.gov 8-Methylbenz[a]anthracene falls into the category of strong DNA cleavers under these conditions. nih.gov The photodegradation of 8-methylbenz[a]anthracene is expected to yield photooxidation products, potentially including the corresponding 7,12-quinone, which can be a more stable and potent DNA-damaging agent. nih.gov
In simulated environmental systems, the use of deuterated standards like 8-Methylbenz[a]anthracene-d14 is crucial for accurately tracing and quantifying the degradation of the parent compound. The deuterium labeling allows for precise measurement by mass spectrometry, distinguishing the compound from environmental background and from its degradation products. While biotic degradation by microorganisms is a major removal process for PAHs in environments like soil and sediment, abiotic processes such as photodegradation are significant, especially on surfaces exposed to sunlight. nih.govjournalissues.org The use of deuterated PAHs helps in validating chemical extraction methods and in studying the bioavailability and degradation of these compounds in complex matrices. reading.ac.uk
Table 1: Relative UVA Light-Induced DNA Photocleavage Efficiency of Selected Methylbenz[a]anthracene (MBA) Isomers
| Compound | Relative DNA Photocleavage Efficiency | Classification |
| Benz[a]anthracene | Strong | Strong Cleaver |
| 4-Methylbenz[a]anthracene | Strong | Strong Cleaver |
| 5-Methylbenz[a]anthracene (B134991) | Strong | Strong Cleaver |
| 8-Methylbenz[a]anthracene | Strong | Strong Cleaver |
| 1-Methylbenz[a]anthracene | Medium | Medium Cleaver |
| 7-Methylbenz[a]anthracene | Weak | Weak Cleaver |
| 12-Methylbenz[a]anthracene | Weak | Weak Cleaver |
| 7,12-Dimethylbenz[a]anthracene (B13559) | Weak | Weak Cleaver |
This table is based on data from a study on the UVA light-induced DNA single strand cleavage by a set of 12 monomethyl substituted benz[a]anthracenes. nih.gov
Deuterium Tracing in Adduct Formation Studies (e.g., DNA/Protein Adducts in vitro or in animal models)
The use of deuterium-labeled compounds like 8-Methylbenz[a]anthracene-d14 is a powerful tool in mechanistic toxicology, particularly for studying the formation of covalent adducts with biological macromolecules such as DNA and proteins. The stable isotope label allows for the precise quantification and identification of adducts using mass spectrometry-based methods, distinguishing them from endogenous molecules and other experimental artifacts.
The quantification of DNA and protein adducts is essential for understanding the dose-response relationship of carcinogenic compounds. 8-Methylbenz[a]anthracene-d14 serves as an ideal internal standard for these quantitative analyses. When added to a biological sample, it behaves chemically identically to the non-deuterated compound through extraction, purification, and derivatization steps. However, its higher mass allows it to be distinguished by a mass spectrometer. This enables the correction for any loss of the analyte during sample processing, leading to highly accurate and precise quantification of the adducts formed from the unlabeled 8-methylbenz[a]anthracene. oup.comoup.com
Studies on the covalent binding of 8-methylbenz[a]anthracene to DNA in mouse epidermis have provided data on the extent of adduct formation. For example, 24 hours after topical application of 400 nmol of 8-methylbenz[a]anthracene, the total level of covalent binding was determined to be 0.37 ± 0.07 pmol/mg DNA. oup.comnih.gov This level of binding has been correlated with the tumor-initiating activity of this hydrocarbon. oup.comnih.gov In such experiments, the use of 8-Methylbenz[a]anthracene-d14 as an internal standard would be critical for achieving the reported level of accuracy.
While specific studies on protein adduct formation by 8-methylbenz[a]anthracene are limited, research on the structurally similar 7,12-dimethylbenz[a]anthracene (DMBA) has shown that its metabolites can form adducts with proteins. epa.gov For instance, the sulfuric acid ester of 7-hydroxymethyl-12-methylbenz[a]anthracene, a metabolite of DMBA, is known to react with nucleophilic sites on proteins. epa.gov It is plausible that metabolites of 8-methylbenz[a]anthracene could form protein adducts through similar mechanisms, and 8-Methylbenz[a]anthracene-d14 would be an invaluable tool for quantifying these adducts.
Table 2: Covalent Binding of Selected PAHs to Mouse Epidermal DNA
| Compound | Total Covalent Binding (pmol/mg DNA) |
| 8-Methylbenz[a]anthracene | 0.37 ± 0.07 |
| 7,12-Dimethylbenz[a]anthracene | 6.4 ± 0.01 |
| Dibenz[a,j]anthracene | 0.03 ± 0.01 |
This table presents data from a study analyzing DNA adducts in SENCAR mouse epidermis 24 hours after topical application of the respective hydrocarbons. oup.comnih.gov
Identifying the specific sites on DNA and proteins where a chemical carcinogen binds is crucial for understanding its mechanism of action. Isotopic labeling with deuterium, as in 8-Methylbenz[a]anthracene-d14, is instrumental in this process. The mass shift introduced by the deuterium atoms allows for the unambiguous identification of adduct-containing fragments in mass spectrometric analyses of digested DNA or protein samples.
Metabolic activation of 8-methylbenz[a]anthracene is required for it to bind to DNA. This typically involves the formation of diol epoxides in the "bay region" of the molecule. oup.comnih.gov Studies have identified the specific DNA adducts formed from 8-methylbenz[a]anthracene in SENCAR mouse epidermis. The major adduct has been identified as being derived from the reaction of the (+)-anti-7-methylbenz[a]anthracene-diol-epoxide with deoxyguanosine. oup.comnih.gov Minor adducts with deoxyguanosine and deoxyadenosine, arising from both the anti- and syn-diol-epoxides, have also been detected. oup.comnih.gov
The use of 8-Methylbenz[a]anthracene-d14 in such studies would facilitate the identification of these adducts in complex biological matrices. In tandem mass spectrometry (MS/MS) experiments, the fragmentation pattern of the deuterated adducts would show a characteristic mass shift, confirming their origin from the administered compound and helping to elucidate their precise chemical structure.
Table 3: Identified DNA Adducts of 8-Methylbenz[a]anthracene in Mouse Epidermis
| Adduct Type | Description |
| Major Deoxyguanosine Adduct | Derived from the (+)-anti-bay-region diol-epoxide of 8-methylbenz[a]anthracene. |
| Minor Deoxyguanosine Adduct | Derived from the syn-bay-region diol-epoxide of 8-methylbenz[a]anthracene. |
| Minor Deoxyadenosine Adduct | Derived from the syn-bay-region diol-epoxide of 8-methylbenz[a]anthracene. |
| Unidentified Deoxyadenosine Adduct | Arising from either the anti- or syn-diol epoxide. |
This table summarizes the findings from studies on the analysis of DNA adducts formed in SENCAR mouse epidermis following topical application of 7-methylbenz[a]anthracene (an isomer of 8-methylbenz[a]anthracene), with the major adducts being analogous. oup.comnih.gov
Environmental Fate and Transport Dynamics Explored with Deuterated Pah Tracers
Source Apportionment and Fingerprinting of PAH Contamination
Source apportionment is a critical process for developing effective pollution mitigation policies by identifying the origins of PAH contamination. acs.org PAHs can be released from numerous sources, including the incomplete combustion of fossil fuels and biomass (pyrogenic sources) or through petroleum spills (petrogenic sources). frontiersin.orgacs.org Deuterated standards are fundamental to the analytical procedures used in source apportionment, ensuring the accuracy of the data used for fingerprinting. In these analyses, known quantities of deuterated compounds like 8-Methylbenz[a]anthracene-d14 are added to environmental samples before extraction. By measuring the recovery of these standards, scientists can correct for losses during the analytical process, leading to highly accurate concentration measurements for the target PAHs. acs.orgnih.gov
Deuterated PAHs are instrumental in tracing the sources of contamination in diverse environments, from marine sediments to urban soils. frontiersin.orgaloki.hu PAHs are ubiquitous pollutants found in both aquatic and terrestrial ecosystems. frontiersin.org Due to their hydrophobic nature, they tend to adsorb onto particles and accumulate in soil and sediment, which act as environmental sinks. frontiersin.orgnih.gov
When investigating a contaminated site, researchers use surrogate standards, such as deuterated PAHs, to ensure the reliability of their analytical methods. nih.govaloki.hu For instance, in studies of coastal sediments or industrial soils, the recovery rates of spiked deuterated compounds like acenaphthene-d10, phenanthrene-d10, and chrysene-d12 (B124349) are used to correct the measured concentrations of native PAHs. aloki.hu This corrected data is then used in receptor models like Principal Component Analysis (PCA) or Positive Matrix Factorization (PMF) to identify and quantify the contribution of different pollution sources. aloki.humdpi.com The accuracy afforded by these deuterated tracers is paramount for building reliable models that can distinguish between pollution from sources such as industrial waste, vehicle emissions, or oil spills. mdpi.comresearchgate.net
A key challenge in PAH source apportionment is distinguishing between pyrogenic (combustion-related) and petrogenic (petroleum-related) inputs. nih.gov This is often achieved using molecular diagnostic ratios, which compare the concentrations of specific PAH isomers that are formed in different proportions depending on the source. nih.govesaa.org
Pyrogenic processes at high temperatures typically produce mixtures dominated by high-molecular-weight (4-6 ring) unsubstituted PAHs. nih.gov In contrast, petrogenic sources are richer in low-molecular-weight (2-3 ring) and alkylated PAHs. researchgate.netekb.eg The precise calculation of these ratios depends on accurate quantification of the individual PAH compounds, a task heavily reliant on the use of deuterated internal standards.
Commonly used diagnostic ratios include Anthracene (B1667546)/(Anthracene + Phenanthrene) and Fluoranthene/(Fluoranthene + Pyrene). For example, an Anthracene/(Anthracene + Phenanthrene) ratio greater than 0.1 typically suggests a combustion source, while a ratio below 0.1 points to a petrogenic origin. nih.govmdpi.com Similarly, a Fluoranthene/(Fluoranthene + Pyrene) ratio above 0.5 is indicative of wood or coal combustion. nih.gov The use of 8-Methylbenz[a]anthracene-d14 and other deuterated analogs ensures that the concentration data used to calculate these critical ratios is accurate, allowing for confident source identification.
Table 1: Common Molecular Diagnostic Ratios for PAH Source Apportionment This table presents widely used PAH isomer ratios and their generally accepted interpretations for distinguishing between petrogenic and pyrogenic sources.
| Diagnostic Ratio | Petrogenic Signature | Pyrogenic Signature (Combustion) |
| Anthracene / (Anthracene + Phenanthrene) | < 0.1 nih.gov | > 0.1 nih.gov |
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.4 nih.gov | > 0.5 (Wood/Coal/Grass Combustion) nih.gov |
| Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | < 0.2 mdpi.com | > 0.35 mdpi.com |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[g,h,i]perylene) | < 0.2 | > 0.5 |
| Low Molecular Weight (LMW) / High Molecular Weight (HMW) PAHs | > 1 mdpi.com | < 1 mdpi.com |
Biodegradation and Bioremediation Research Using Stable Isotope Probing (SIP)
Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. microbe.comnih.gov While SIP typically employs compounds labeled with heavy isotopes like ¹³C to trace the flow of carbon into microbial biomass (like DNA, RNA, or fatty acids), the principles of isotopic labeling are central to understanding biodegradation. microbe.comresearchgate.net The use of labeled compounds, including deuterated ones like 8-Methylbenz[a]anthracene-d14, allows researchers to track the fate of contaminants and identify the key microbial players in their degradation. microbe.comnih.gov
DNA-based SIP has been successfully used to identify the bacteria responsible for degrading various PAHs, including naphthalene (B1677914), phenanthrene (B1679779), and benz[a]anthracene. nih.gov In a typical SIP experiment, a microcosm (e.g., a soil or sediment slurry) is amended with a labeled contaminant. microbe.com Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components. microbe.comutrgv.edu By extracting and separating the "heavy" DNA, researchers can identify the active degraders through 16S rRNA gene sequencing. nih.gov
Studies using this approach have identified a wide range of bacteria capable of degrading PAHs. For instance, DNA-SIP applied to a PAH-contaminated soil identified γ-Proteobacteria as being primarily responsible for the degradation of benz[a]anthracene. nih.gov Other research has linked genera such as Methylibium, Rhodococcus, Mycobacterium, Pseudomonas, and Sphingomonas to the degradation of various PAHs. nih.govdiva-portal.org This cultivation-independent technique is invaluable for discovering the roles of uncultured microorganisms in the bioremediation of contaminated sites. nih.gov
Table 2: Examples of PAH-Degrading Bacteria Identified in Environmental Studies This table lists several bacterial genera known to be involved in the degradation of polycyclic aromatic hydrocarbons.
| Bacterial Genus | Associated PAH Degradation | Reference(s) |
| Proteobacteria | Anthracene, Benz[a]anthracene | nih.gov, nih.gov |
| Methylibium | Anthracene | nih.gov |
| Rhodococcus | Naphthalene, Anthracene | mdpi.com |
| Mycobacterium | Pyrene, Anthracene | mdpi.com |
| Pseudomonas | Acenaphthene, Fluoranthene, Pyrene | mdpi.com |
| Sphingomonas | Pyrene | diva-portal.org |
| Burkholderia | Naphthalene, Pyrene | diva-portal.org, nih.gov |
Investigating Degradation Rates and Pathways in Environmental Microcosms
Microcosm studies are essential for determining the rates and pathways of PAH biodegradation under controlled laboratory conditions that simulate the natural environment. In these experiments, isotopically labeled compounds are used to track the disappearance of the parent compound and the appearance of metabolic intermediates. nih.gov While ¹⁴C-labeled PAHs are often used to measure mineralization (conversion to CO₂), deuterated standards like 8-Methylbenz[a]anthracene-d14 are critical for accurately quantifying the parent compound and its degradation products via GC-MS. nih.gov
Research has shown that PAH degradation is often initiated by dihydroxylation, a step carried out by ring-hydroxylating dioxygenase enzymes. nih.gov Subsequent steps lead to ring cleavage and eventual entry into central metabolic pathways. nih.gov The rate of degradation can be influenced by numerous factors, including the presence of other hydrocarbons. Studies have shown that pre-exposure of a microbial community to one PAH can enhance its ability to degrade other, structurally similar PAHs. nih.gov For example, sediment pre-exposed to phenanthrene showed stimulated degradation of anthracene. nih.gov This suggests that the microbial populations selected have either broad-specificity enzymes or that common degradation pathways are induced. nih.gov
Table 3: Hypothetical Degradation of 8-Methylbenz[a]anthracene (B135035) in a Soil Microcosm Study This interactive table illustrates potential research findings from a microcosm experiment tracking the degradation of 8-Methylbenz[a]anthracene over time. Quantification at each time point would be verified using a deuterated standard like 8-Methylbenz[a]anthracene-d14.
| Time (Days) | Concentration of 8-Methylbenz[a]anthracene (mg/kg) | Percent Degraded | Key Intermediate Detected |
| 0 | 100.0 | 0% | None |
| 15 | 72.5 | 27.5% | 8-Methylbenz[a]anthracene-3,4-diol |
| 30 | 45.1 | 54.9% | 8-Methylbenz[a]anthracene-3,4-diol |
| 60 | 18.9 | 81.1% | Catechol derivatives |
| 90 | 5.2 | 94.8% | Low levels of intermediates |
Atmospheric Transport and Deposition Studies of PAHs
PAHs released into the atmosphere from combustion sources can undergo long-range transport, reaching even remote regions like the Arctic. nih.govresearchgate.net During transport, these compounds, which exist in both the gas phase and adsorbed to particulate matter, are subject to chemical transformations and physical deposition processes. nih.gov Understanding the atmospheric fate of PAHs is crucial for assessing their environmental impact on a global scale.
Deuterated standards play a vital role in studies of atmospheric PAHs by enabling accurate quantification in air and deposition samples. mdpi.com Researchers collect bulk atmospheric deposition (both wet and dry) and analyze it for a suite of PAHs. copernicus.org The use of deuterated surrogates, added before sample extraction, corrects for any analytical variability, ensuring the deposition flux data is reliable. acs.org
Studies have shown that precipitation is a primary driver for PAH fallout from the atmosphere. copernicus.org Deposition fluxes are often higher in winter due to increased emissions from residential heating and meteorological conditions that trap pollutants. mdpi.comnih.gov The distribution of PAHs in deposition is typically dominated by lower molecular weight compounds like phenanthrene, fluoranthene, and pyrene. copernicus.org Furthermore, temperature plays a key role; lower temperatures enhance the partitioning of more volatile PAHs from the gas phase to particles, which increases their deposition rate. copernicus.org This detailed information, made reliable through the use of deuterated standards, is essential for validating atmospheric transport models and understanding the global cycling of these contaminants. mdpi.com
Tracing Atmospheric Transformation Products
PAHs released into the atmosphere are subject to various chemical transformation processes, primarily through reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). tandfonline.comairuse.euresearchgate.net These reactions lead to the formation of oxygenated and nitrated PAH derivatives, which can be even more toxic than the parent compounds. acs.org Studies on the parent compound, 8-methylbenz[a]anthracene, show that it undergoes metabolic activation to form dihydrodiols, such as the 3,4-diol of 8-MBA, which are considered proximate carcinogens. nih.gov This indicates the molecule has reactive sites susceptible to atmospheric oxidation.
The use of 8-Methylbenz[a]anthracene-d14 is critical in laboratory and field studies designed to elucidate these transformation pathways. By introducing a known quantity of the deuterated tracer into a reaction chamber or the environment, scientists can track its degradation and identify the resulting transformation products without interference from other PAHs. For example, upon light irradiation, PAHs can produce reactive oxygen species (ROS) and other intermediates, including oxygenated PAHs. tandfonline.com
Research on the atmospheric chemistry of PAHs often involves simulation chambers where the labeled compound can be exposed to controlled levels of atmospheric oxidants. The products are then extracted and analyzed, typically using gas chromatography-mass spectrometry (GC-MS). The distinct mass of the deuterated products allows for unambiguous identification and quantification, helping to determine reaction kinetics and product yields. While specific studies detailing the atmospheric transformation products of 8-Methylbenz[a]anthracene-d14 are not prevalent in public literature, the methodology is well-established for other PAHs. For instance, studies on anthracene and phenanthrene have detailed the formation of PAH-OH adducts which then react with atmospheric O₂ and NO₂. researchgate.net
Table 1: Potential Atmospheric Transformation Products of 8-Methylbenz[a]anthracene This table is illustrative of expected products based on known PAH atmospheric chemistry.
| Reactant | Transformation Product Class | Potential Specific Product(s) |
| OH Radical | Hydroxylated-MBA | Hydroxy-8-methylbenz[a]anthracene isomers |
| OH Radical / O₂ | Quinones | 8-Methylbenz[a]anthracene-diones (e.g., 7,12-dione) |
| NO₃ Radical / NO₂ | Nitrated-MBA | Nitro-8-methylbenz[a]anthracene isomers |
| O₃ | Ozonolysis Products | Ring-cleavage products (dicarboxylic acids) |
Deposition Fluxes and Environmental Cycling
Atmospheric PAHs are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through dry and wet deposition. cdc.gov Dry deposition involves the settling of particle-bound PAHs, while wet deposition occurs through precipitation (rain or snow) scavenging both gaseous and particulate PAHs. researchgate.net Understanding the deposition flux—the rate at which a substance is transferred to a surface per unit area—is crucial for assessing the loading of pollutants into an ecosystem.
Deuterated tracers like 8-Methylbenz[a]anthracene-d14 are indispensable as internal or surrogate standards for the accurate measurement of deposition fluxes. In practice, samples from deposition collectors, sediment traps, or ice cores are spiked with a known amount of the deuterated standard before extraction and analysis. pnas.org Any loss of the target analyte (native 8-MBA) during sample preparation is mirrored by a loss of the deuterated standard. By measuring the recovery of the d14-labeled compound, analysts can correct the final measured concentration of the native PAH, ensuring high accuracy.
The environmental cycling of 8-MBA involves partitioning between air, water, soil, and biota. Due to its low water solubility and hydrophobic nature, it tends to adsorb to organic matter in soil and sediment. solubilityofthings.com Over time, these sediments can act as both a sink and a long-term source of PAH contamination. Studies of sediment cores can provide a historical record of PAH deposition. researchgate.net For example, research following the Deepwater Horizon oil spill used sediment traps to measure the flux of various PAHs, including isomers of methylbenz[a]anthracene, to the deep ocean, demonstrating how these compounds are transported via sinking particles like marine snow. pnas.org In such studies, the use of deuterated standards is a routine and necessary step for generating reliable quantitative data on the flux and accumulation of specific PAHs in the environment.
Table 2: Representative Deposition Fluxes of Parent and Alkylated PAHs in Different Environments Note: Data for 8-Methylbenz[a]anthracene is not specifically available; this table provides context from related compounds to illustrate typical flux magnitudes. The accurate determination of these values relies on methods using deuterated standards.
| Location Type | PAH Class | Typical Deposition Flux Range (ng m⁻² day⁻¹) | Reference Context |
| Urban/Industrial | High MW PAHs (e.g., Benz[a]anthracene) | 10 - 500 | High traffic and industrial emissions |
| Rural | High MW PAHs (e.g., Benz[a]anthracene) | 1 - 50 | Lower local emissions, influenced by long-range transport |
| Remote Marine | Total PAHs | 0.1 - 10 | Primarily atmospheric deposition and oceanic transport |
Computational and Theoretical Studies of Deuterated Benz a Anthracenes
Molecular Orbital Theory and Reactivity Index Correlations
Molecular orbital (MO) theory is fundamental to understanding the electronic properties and reactivity of aromatic compounds. For substituted benz[a]anthracenes, the distribution of electron density in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of their chemical behavior. The introduction of a methyl group and the substitution of hydrogen with deuterium (B1214612) in 8-Methylbenz[a]anthracene-d14 induce changes in the electronic structure that can be correlated with reactivity.
Theoretical studies on methylated benz[a]anthracenes have shown that methyl substitution leads to derivatives with markedly different carcinogenic potencies. researchgate.net These differences can be explained by examining the in vivo metabolic transformations using MO reactivity indices. researchgate.net Good correlations have been established between carcinogenic activity and the properties of metabolic intermediates, such as the ability to form a stable "bay region" carbonium ion. researchgate.netnih.gov The bay-region theory of carcinogenesis posits that the reactivity of PAHs is related to the ease of forming a carbocation in the angular "bay region" of the molecule. nih.gov Self-consistent-field MO theory has been used to predict the carcinogenic activity of monomethyl derivatives of benz[a]anthracene based on their bay-region reactivity. nih.gov
Deuteration, while not significantly altering the electronic structure in the same way as a methyl group, does affect the vibrational frequencies of C-H bonds, which can have secondary effects on reaction kinetics (see Section 6.3). researchgate.net For 8-Methylbenz[a]anthracene-d14, MO calculations would predict the electron distribution across the aromatic system, with the methyl group at the 8-position influencing the electron density in the adjacent rings. The positions of nitrogen substitution in aza-analogs of benz[a]anthracene, for instance, have been shown to alter the HOMO-LUMO gap based on the electron density of the donor and acceptor orbitals at the substitution site. researchgate.net A similar analysis can be applied to understand the subtle electronic perturbations caused by deuteration in conjunction with methylation.
Quantum Chemical Calculations of Vibrational Spectra and Isotopic Shifts
Quantum chemical calculations are a powerful tool for predicting the vibrational spectra of molecules. For deuterated PAHs, these calculations can accurately model the isotopic shifts that occur upon the replacement of hydrogen with deuterium. researchgate.netarxiv.org This is particularly useful for interpreting experimental infrared (IR) and Raman spectra. libretexts.org
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant change in the reduced mass of the C-D bond compared to the C-H bond. libretexts.org This results in a downshift of the vibrational frequencies associated with these bonds. libretexts.org For instance, the characteristic C-H stretching vibrations in PAHs, typically observed around 3.3 µm, are shifted to approximately 4.4 µm for aromatic C-D stretching modes and 4.65 µm for aliphatic C-D stretching modes. arxiv.orgoup.com
For 8-Methylbenz[a]anthracene-d14, quantum chemical calculations would predict a complex vibrational spectrum with characteristic isotopic shifts. The deuteration of the aromatic rings and the methyl group would result in multiple downshifted vibrational modes. Theoretical isotopic shifts can be instrumental in assigning specific vibrational modes to experimentally observed spectral features. osti.gov
Density Functional Theory (DFT) for Predicting Reaction Pathways and Isotope Effects
Density Functional Theory (DFT) has become a standard method for studying the reactivity of PAHs, including their metabolic activation pathways and the formation of DNA adducts. nih.gov For benz[a]anthracene and its derivatives, DFT calculations can elucidate the stability of carbocation intermediates and the energetics of reaction pathways. nih.govresearchgate.net
Studies on benz[a]anthracene have used DFT to show that the formation of bay-region carbocations via O-protonation of 1,2-epoxides is an energetically favorable process. nih.gov The stability of these carbocations is a key factor in the carcinogenicity of the parent compound. nih.gov The introduction of substituents, such as a methyl group, can further influence this stability. researchgate.net
A crucial application of DFT in the context of deuterated compounds is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of a non-deuterated compound to that of its deuterated counterpart (kH/kD). For reactions involving the breaking of a C-H bond, this ratio is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, resulting in a higher activation energy for C-D bond cleavage.
DFT calculations can be used to model the transition states of reactions and compute the vibrational frequencies of the reactants and transition states, which allows for the prediction of KIEs. oup.comresearchgate.net For example, in the chemisorption of hydrogen on PAHs, large KIEs have been calculated, indicating a significant tunneling effect. oup.comresearchgate.net For 8-Methylbenz[a]anthracene-d14, DFT could be employed to predict the KIEs for metabolic activation steps, such as hydroxylation, providing insight into how deuteration might alter its biological activity.
Molecular Dynamics Simulations of Compound Interactions and Environmental Partitioning
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with their environment over time. For PAHs, MD simulations are used to study their aggregation, their interactions with biological membranes, and their partitioning between different environmental compartments such as air, water, and soot particles. nih.govcopernicus.orgnih.gov
The environmental fate of PAHs is largely governed by their partitioning behavior. acs.org MD simulations can predict partitioning constants, such as the water-air partition coefficient, which are crucial for environmental modeling. nih.gov These simulations model the intermolecular forces between the PAH and the surrounding molecules, such as water or the organic components of aerosol particles. nih.gov
MD simulations have also been used to investigate the interaction of PAHs and their metabolites with lipid bilayers, which serve as models for cell membranes. nih.gov These studies can reveal how these molecules orient themselves within the membrane and how they affect the membrane's structural properties. nih.govkarazin.ua For instance, simulations of dibenz[a,h]anthracene (B1670416) and its diol-epoxide metabolite have shown that the parent PAH prefers the hydrocarbon core of the bilayer, while the more polar metabolite is located closer to the polar head groups. nih.gov
For 8-Methylbenz[a]anthracene-d14, MD simulations could be used to explore how deuteration affects its interactions with other molecules and its environmental partitioning. While the effect of deuteration on intermolecular forces is generally subtle, it can influence the dynamics of interactions. MD simulations could also be employed to study the aggregation of 8-Methylbenz[a]anthracene-d14 molecules, a process relevant to soot formation and the behavior of these compounds in contaminated environments. nih.gov
Applications in Astrochemistry and Cosmochemical Research of Deuterated Polycyclic Aromatic Hydrocarbons
Detection and Characterization of Deuterated PAHs in the Interstellar Medium (ISM)
The detection of deuterated PAHs in the ISM is challenging but has been made possible through infrared spectroscopy, particularly with space-borne telescopes that can observe spectral regions obscured by Earth's atmosphere. nasa.gov These molecules are believed to be widespread, and their detection provides a method to probe the extent of deuterium (B1214612) fractionation in entire chemical families rather than just individual small molecules. nasa.gov Recent observations with the James Webb Space Telescope (JWST) have confirmed the widespread presence of deuterated PAHs in regions like the Orion Bar, revealing their aliphatic C–D emission features. dntb.gov.uaarxiv.orgastrobiology.com However, unambiguously attributing emission features to deuterated PAHs has only been successful in a limited number of sources, primarily within the Milky Way. aanda.orgaanda.org
The substitution of hydrogen with the heavier deuterium isotope shifts the vibrational modes of the C-D bond to longer wavelengths compared to the corresponding C-H modes. aanda.org This isotopic shift is a key signature for identifying deuterated PAHs.
Aromatic C-D Stretch: The aromatic C-H stretching mode is typically observed at 3.3 µm. The corresponding aromatic C-D stretching vibration is expected and has been tentatively detected around 4.4 µm. researchgate.networktribe.comresearchgate.net
Aliphatic C-D Stretch: The aliphatic C-H stretching modes are found between 3.4 and 3.6 µm. nasa.gov The analogous aliphatic C-D stretching mode gives rise to a distinct emission feature at approximately 4.65 µm. dntb.gov.uaresearchgate.networktribe.com
The detection of these weak C-D stretching features presents several challenges. Ground-based observations are hindered by terrestrial CO2 absorption in the 4.3–4.7 µm range. aanda.org Furthermore, the intrinsic weakness of the C-D bands requires sensitive instrumentation. aanda.org In many observed sources, the aromatic C-D feature is weaker than the aliphatic one, and in some cases, it is not detected at all. aanda.orgaanda.org The table below summarizes the key infrared bands used for the identification of deuterated PAHs.
| Vibrational Mode | Wavelength (µm) | Associated Bond |
| Aromatic C-H Stretch | 3.3 | Aromatic C-H |
| Aliphatic C-H Stretch | 3.4 - 3.6 | Aliphatic C-H |
| Aromatic C-D Stretch | ~4.4 | Aromatic C-D |
| Aliphatic C-D Stretch | ~4.65 | Aliphatic C-D |
This table provides the characteristic infrared wavelengths for C-H and C-D stretching modes in PAHs.
Deuterium fractionation, the enrichment of deuterium in molecules relative to the cosmic D/H abundance, is highly sensitive to temperature. sfb956.deresearchgate.net In cold, dense interstellar clouds (T < 50 K), ion-molecule reactions lead to a significant enhancement of the D/H ratio in many molecules. nasa.gov
The PAH D/H ratio has been estimated for a few astronomical objects. In the Orion Bar and the HII region M17, initial estimates based on Infrared Space Observatory (ISO) data suggested a PAH D/H ratio of 0.17 ± 0.03 and 0.36 ± 0.08, respectively. aanda.orgaanda.org However, later observations with the AKARI satellite, which accounted for the intrinsic intensities of the vibrational bands, provided lower upper limit D/H ratios of 0.029 ± 0.002 in the Orion Bar and 0.023 ± 0.004 in M17. aanda.orgaanda.org
More recent modeling based on JWST observations of the Orion Bar suggests a deuteration degree for aliphatic C-D bonds of approximately 3.4%. dntb.gov.uaarxiv.orgastrobiology.com For aromatic C-D bonds, an upper limit of about 14% was derived, which could account for a significant fraction of the "missing" deuterium in the gas phase of the ISM. dntb.gov.uaarxiv.orgastrobiology.com The variation in the gas-phase D/H ratio across the galaxy, which cannot be explained by stellar processing (astration) alone, might be partly due to deuterium being locked up in PAHs. aanda.orgaanda.orgdntb.gov.ua
Formation Mechanisms of Deuterated PAHs in Astrochemical Environments
The enrichment of deuterium in PAHs can occur through several proposed mechanisms, primarily in cold interstellar regions or through photochemical processes. nih.govnasa.govresearchgate.net These processes are crucial for understanding the D/H ratios observed in both the ISM and in primitive solar system materials like meteorites.
In the cold (T < 50 K), dense environments of interstellar clouds, gas-phase ion-molecule reactions are a dominant mechanism for deuterium fractionation. researchgate.netnasa.gov The process is driven by the difference in zero-point energy between chemical bonds involving H and D, which makes reactions that transfer deuterium to other molecules energetically favorable. nasa.gov
The key reaction sequence for the deuteration of PAHs is thought to be:
Reaction of H3+ with HD to form H2D+. mpg.de
The H2D+ ion then reacts with a neutral PAH molecule, transferring a deuteron (B1233211) to it and creating a protonated, deuterated PAH ion (PADH+). nasa.govastrochem.org
Subsequent recombination with an electron neutralizes the ion, leading to the elimination of an H or D atom. Over time, this process enriches the PAH population in deuterium. nasa.govastrochem.org
This mechanism is expected to be efficient in dense clouds, where PAHs could become a significant reservoir for deuterium. nasa.gov
At the low temperatures of dense molecular clouds, most volatile species, including water and CO, condense onto the surfaces of dust grains, forming icy mantles. nasa.gov PAHs are also expected to be present in these ices. astrochem.org
Deuterium enrichment can occur through reactions on these grain surfaces.
Hydrogenation/Deuteration: Atomic H and D from the gas phase can accrete onto the grain surfaces. These atoms can be mobile on the surface and react with other accreted species, including PAHs. astrochem.orgrsc.org This can lead to the formation of hydrogenated (and deuterated) PAHs, sometimes referred to as superhydrogenated PAHs. nasa.govrsc.org
UV Photolysis in Ices: The icy mantles are subject to processing by ultraviolet (UV) radiation from nearby stars or cosmic rays. The UV photolysis of D-enriched ices (like D2O or HDO) can produce reactive D atoms, which then become available to react with PAHs embedded in the ice. nih.govnasa.govastrochem.org This process can lead to significant deuterium enrichment in the organic material within the ices. nih.govnasa.gov
These surface reactions are considered crucial for producing the large D/H ratios observed in some meteoritic organic compounds. nih.govmdpi.com
Isotopic Composition of PAHs in Meteorites and Primitive Solar System Materials
Carbonaceous chondrite meteorites, such as the Murchison meteorite, are primitive relics from the early Solar System and contain a rich inventory of organic compounds, including PAHs. researchgate.netusra.edu The isotopic composition of these meteoritic PAHs provides a fossil record of the chemical and physical processes in the interstellar medium and the protosolar nebula. nih.govmdpi.com
Studies of PAHs in meteorites have revealed significant deuterium enrichments, suggesting an origin in the cold interstellar medium or the outer regions of the protosolar nebula. nih.govmdpi.com The δD values (a measure of deuterium enrichment) in PAHs from CM carbonaceous chondrites can range from +180‰ to -450‰. mdpi.com The observed deuterium enrichment in these PAHs is consistent with formation through low-temperature ion-molecule reactions or UV photolysis within D-enriched ices. nih.govnasa.govmdpi.com
Furthermore, the carbon isotopic composition (¹³C/¹²C) of individual PAHs from the Murchison meteorite shows a trend where larger, more complex PAHs are progressively enriched in the lighter ¹²C isotope. researchgate.netoup.com This is consistent with a low-temperature synthesis mechanism where larger PAHs are built up from smaller ones. researchgate.net The isotopic data from meteoritic PAHs strongly suggest that a significant fraction of this organic material has an interstellar heritage, having formed before the accretion of the meteorite parent bodies. mdpi.comusra.edu
Implications for Pre-Solar Chemistry
The study of deuterated polycyclic aromatic hydrocarbons (PAHs), such as 8-Methylbenz[a]anthracene-d14, provides profound insights into the chemical conditions and processes that existed in the interstellar medium (ISM) and the protosolar nebula, prior to the formation of our solar system. The isotopic composition of these molecules, particularly their deuterium-to-hydrogen (D/H) ratio, serves as a critical tracer for the low-temperature environments characteristic of molecular clouds and the outer regions of the solar nebula.
In these cold environments, typically with temperatures ranging from 10 to 50 Kelvin, isotopic fractionation can lead to a significant enrichment of deuterium in organic molecules compared to the protosolar D/H ratio. This enrichment occurs primarily through gas-phase ion-molecule reactions and reactions on the surfaces of icy dust grains. For a molecule like 8-Methylbenz[a]anthracene (B135035), the presence of a high D/H ratio in its deuterated form (8-Methylbenz[a]anthracene-d14) within primitive meteorites or interplanetary dust particles would be strong evidence of its origin in such pre-solar environments. stanford.eduacs.org The stability of PAHs allows them to survive the collapse of the molecular cloud and incorporation into planetesimals, thus preserving a chemical memory of their birthplace. stanford.edu
The analysis of specific deuterated PAHs, including methylated species like 8-Methylbenz[a]anthracene-d14, can help to constrain the dominant formation pathways of organic matter in the ISM. Different formation mechanisms, such as gas-phase reactions versus ice-grain surface chemistry, are predicted to produce distinct patterns of deuterium enrichment among different types of PAHs. For instance, the deuterium enrichment may vary with the size of the PAH, its structure, and the presence of alkyl side chains. mdpi.com While direct observational data for 8-Methylbenz[a]anthracene-d14 in meteorites is not extensively published, its potential as a diagnostic tool is significant. If detected and its isotopic composition measured, it would contribute to a more detailed understanding of the pre-solar organic reservoir.
Below is an illustrative data table showing the kind of deuterium enrichment data that is sought in PAHs from meteorites and what it implies for their origin.
| PAH Type | Hypothetical δD (‰) Value in a Primitive Meteorite | Implied Origin/Process |
|---|---|---|
| Unsubstituted PAHs (e.g., Benz[a]anthracene) | +1,000 to +3,000 | Formation in cold, dense molecular clouds via ion-molecule reactions. acs.org |
| Methylated PAHs (e.g., 8-Methylbenz[a]anthracene) | +800 to +2,500 | Potential formation in similar cold environments, with alkylation possibly occurring in slightly warmer regions or on ice grains. |
| Highly Deuterated Fragments | > +5,000 | Preservation of extremely cold, pre-solar interstellar material. |
This table is illustrative and shows the type of data and interpretations made in the field. The specific values for 8-Methylbenz[a]anthracene are hypothetical.
Tracing Parent-Body Alteration Processes
Subsequent to their incorporation into the parent bodies of meteorites (asteroids and comets), deuterated PAHs like 8-Methylbenz[a]anthracene-d14 can undergo further chemical and isotopic modification. These changes are driven by processes such as aqueous alteration and thermal metamorphism within the parent body. The extent of these alterations can be traced by analyzing the D/H ratio and the molecular distribution of PAHs in meteorites.
Aqueous alteration, the interaction of organic matter with liquid water within the parent body, can lead to hydrogen isotopic exchange between the PAHs and the surrounding water. Since meteoritic water is generally less enriched in deuterium than the PAHs formed in the cold ISM, this process tends to lower the initially high δD values of the PAHs. acs.org Therefore, by comparing the D/H ratio of a specific molecule like 8-Methylbenz[a]anthracene-d14 across a suite of meteorites that have experienced different degrees of aqueous alteration, scientists can deconvolve the pristine pre-solar isotopic signature from the effects of parent-body processing. acs.orgmdpi.com
For example, a less altered meteorite might preserve 8-Methylbenz[a]anthracene with a very high D/H ratio, indicative of its interstellar heritage. In contrast, a more heavily altered meteorite might show a significantly lower D/H ratio for the same molecule, pointing to substantial isotopic exchange with water on the parent body. nih.gov The presence and relative abundance of methylated PAHs can also be an indicator of alteration, as some studies suggest that the abundance of alkylated PAHs may correlate with the degree of alteration. nih.gov
The use of a deuterated internal standard, which could include 8-Methylbenz[a]anthracene-d14, is crucial for the accurate quantification of these molecules in meteoritic extracts using techniques like gas chromatography-mass spectrometry (GC-MS) and laser desorption mass spectrometry. mdpi.comnih.gov These standards allow for precise measurements of the abundance and isotopic composition of the native PAHs.
The following data table illustrates how the D/H ratio of PAHs can vary with the degree of parent-body alteration.
| Meteorite Type (Degree of Alteration) | Hypothetical δD (‰) of 8-Methylbenz[a]anthracene | Interpretation |
|---|---|---|
| Unaltered (e.g., CM2.7) | +1,500 | Preservation of a near-pristine interstellar/pre-solar D/H ratio. mdpi.com |
| Moderately Altered (e.g., CM2.4) | +500 | Partial H-D isotopic exchange with less-enriched water on the parent body. acs.org |
| Heavily Altered (e.g., CM2.1) | -100 | Significant isotopic exchange, with the D/H ratio approaching that of the parent body's water. mdpi.com |
This table is illustrative and shows the type of data and interpretations made in the field. The specific values for 8-Methylbenz[a]anthracene are hypothetical.
Q & A
Basic Research Questions
Q. How is 8-Methylbenz[a]anthracene-d14 synthesized, and what are the critical isotopic labeling considerations?
- Methodology : Synthesis typically involves deuterium substitution at specific positions using catalytic deuteration or direct isotope exchange. For example, deuterated analogs of PAHs are synthesized via reaction with deuterated reagents (e.g., D2O or D2 gas) under controlled conditions to ensure >98% isotopic purity. Key steps include:
- Purification via column chromatography or HPLC to isolate the deuterated product .
- Verification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation .
Q. What analytical methods are recommended for quantifying 8-Methylbenz[a]anthracene-d14 in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard (e.g., dibenz[a,h]anthracene-d14) is widely used.
- Calibration curves are constructed using 7-point linear regression, with detection limits as low as 0.1 ng/mL .
- Column selection: Agilent J&W DB-17MS (30 m × 0.25 mm ID, 0.15 µm film) optimizes separation of PAH isomers .
Q. What safety protocols are essential when handling 8-Methylbenz[a]anthracene-d14 in laboratory settings?
- Key Protocols :
- Use Class I, Type B biological safety hoods for weighing or mixing .
- Implement HEPA-filtered vacuums for cleanup to minimize airborne particulates .
- Wear nitrile gloves, lab coats, and eye protection; avoid dry sweeping .
Advanced Research Questions
Q. How does isotopic labeling (d14) affect the reactivity of 8-Methylbenz[a]anthracene in metabolic studies?
- Experimental Design :
- Compare metabolic pathways of deuterated vs. non-deuterated analogs using rat liver microsomes.
- Monitor deuterium kinetic isotope effects (KIE) via LC-MS/MS to assess changes in oxidation rates .
Q. How can researchers resolve discrepancies in calibration data when using 8-Methylbenz[a]anthracene-d14 as an internal standard?
- Troubleshooting :
- Signal Suppression : Check for co-eluting contaminants using matrix-matched calibration .
- Deuterium Exchange : Verify isotopic stability in acidic/basic conditions via stability studies .
Q. What experimental strategies optimize the use of 8-Methylbenz[a]anthracene-d14 in photodegradation studies?
- Methodology :
- Irradiate samples under UV light (254 nm) in quartz reactors; monitor degradation via UV-Vis spectroscopy and MS .
- Use deuterated controls to distinguish photolytic vs. microbial degradation pathways .
Q. How do researchers validate isotopic purity in 8-Methylbenz[a]anthracene-d14 batches?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
